An In-depth Technical Guide to the Human Mitochondrial Genome Database (mtDB): A Foundational Resource in Human Genetics
An In-depth Technical Guide to the Human Mitochondrial Genome Database (mtDB): A Foundational Resource in Human Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Historical Perspective on Mitochondrial Genomics
The Human Mitochondrial Genome Database (mtDB) was a pioneering open-access resource dedicated to the compilation and analysis of complete human mitochondrial genome sequences. Launched in the early 2000s, it served as a critical repository for researchers in population genetics and medical sciences, providing a centralized collection of mitochondrial DNA (mtDNA) sequences and their associated variations. While mtDB is now considered an archival resource, its contribution to the field of mitochondrial genomics is significant, laying the groundwork for more comprehensive and contemporary databases. This guide provides a technical overview of mtDB, its data, methodologies, and its lasting impact on the study of human health and disease.
Core Database Content and Structure
At its peak, mtDB housed a substantial collection of human mitochondrial genome data. The database was structured to provide researchers with access to curated sequence information and tools for basic analysis. The primary content of mtDB was sourced from published mitochondrial genome sequences from GenBank and other contributions from the scientific community.
Data Presentation
The quantitative data within mtDB provided a snapshot of human mitochondrial diversity as it was understood in the early 21st century. Below is a summary of the database's holdings as of August 2005.[1][2][3]
| Data Category | Quantity | Description |
| Total Sequences | 2,104 | The total number of human mitochondrial sequences in the database. |
| Complete Genome Sequences | 1,544 | Sequences spanning the entire mitochondrial genome. |
| Coding Region Sequences | 560 | Sequences focused on the protein-coding regions of the mitochondrial genome. |
| Polymorphic Sites | 3,311 | The number of identified single nucleotide polymorphisms (SNPs) across all sequences. |
The sequences within mtDB were categorized by major geographic regions, allowing for population-based studies of mitochondrial variation. The database organized its data into 10 major geographical regions, facilitating comparative analyses of mtDNA lineages across different populations.[1][2]
Experimental Protocols: A Glimpse into Early Mitochondrial Sequencing
The data housed in mtDB were generated using the prevailing molecular biology techniques of the late 1990s and early 2000s. These methods, while foundational, have largely been superseded by next-generation sequencing (NGS) technologies.
Sanger Sequencing of the Mitochondrial Genome
The gold-standard for DNA sequencing at the time of mtDB's prominence was the Sanger sequencing method. This technique involves the chain-termination method to determine the nucleotide sequence of a DNA fragment.
Detailed Methodology:
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DNA Extraction: High-quality total DNA was extracted from source tissues, typically blood or cell lines, using standard protocols such as phenol-chloroform extraction or commercially available kits.
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PCR Amplification: The entire mitochondrial genome was amplified using Polymerase Chain Reaction (PCR). Due to the size of the mitochondrial genome (~16.5 kb), this was often done by amplifying two large, overlapping fragments.
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Sequencing Reaction: The amplified PCR products were then used as templates for Sanger sequencing reactions. These reactions included the four standard deoxynucleotides (dNTPs), a DNA polymerase, a primer specific to the region of interest, and a small concentration of fluorescently labeled dideoxynucleotides (ddNTPs).
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Capillary Electrophoresis: The resulting DNA fragments of varying lengths were separated by size using capillary electrophoresis.
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Sequence Assembly and Analysis: The sequence of the mitochondrial genome was determined by reading the fluorescent signals from the separated fragments. The overlapping sequences from multiple reactions were then assembled to reconstruct the full mitochondrial genome.
Restriction Fragment Length Polymorphism (RFLP) Analysis
Prior to the widespread adoption of sequencing, RFLP analysis was a common method for identifying genetic variation and determining mitochondrial haplogroups.
Detailed Methodology:
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DNA Extraction and PCR Amplification: As with Sanger sequencing, the process began with DNA extraction and PCR amplification of specific regions of the mitochondrial genome.
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Restriction Enzyme Digestion: The amplified DNA was then incubated with specific restriction enzymes. These enzymes recognize and cut DNA at specific short nucleotide sequences.
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Gel Electrophoresis: The resulting DNA fragments were separated by size on an agarose gel.
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Haplogroup Determination: The pattern of DNA fragments, or "morphs," was characteristic of a particular mitochondrial haplogroup. By comparing the observed fragment patterns to known patterns, researchers could infer the haplogroup of the sample.
Data Analysis and Workflow
The mtDB platform provided web-based tools for researchers to analyze the polymorphism and haplotype data within the database. The typical workflow for a researcher using mtDB would involve several steps, from data submission to analysis and interpretation.
Users could query the database for specific polymorphisms by their nucleotide position. The search results would provide information on the frequency of the variant in the database and in which populations it had been observed. The haplotype search function allowed users to identify sequences carrying a particular set of variants.
Signaling Pathways and Disease Relevance
The data within mtDB and its successors have been instrumental in elucidating the role of mitochondrial DNA variations in human health and disease. Polymorphisms in mitochondrial genes can impact a wide range of cellular processes, most notably the oxidative phosphorylation (OXPHOS) system, which is responsible for the majority of cellular ATP production.
References
- 1. mtDB: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtDB: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences -- Ingman and Gyllensten 34 (Supplement 1): D749 -- Nucleic Acids Research [ls7l.lscore.ucla.edu]
- 3. mtDB: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
